Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate
Description
Furan Ring Substituents
Cyclopentanecarbonyl Group
- The cyclopentane ring adopts a puckered conformation to minimize angle strain.
- The carbonyl group at the bridgehead position introduces rigidity, limiting free rotation about the C–C bond connecting it to the furan ring.
Stereoisomerism :
- No chiral centers are present in the base structure, as the cyclopentane ring is symmetrically substituted.
- Derivatives with additional substituents on the cyclopentane could exhibit enantiomerism, but the parent compound exists as a single stereoisomer.
Figure 1: Substituent Orientation
O
|
O=C-OCH₃
\
C₅H₉-CO-
Comparative Analysis with Related Furan Carboxylate Derivatives
This compound belongs to a broader class of furan carboxylates, which vary in substituents and functional groups. Key comparisons include:
Methyl 5-Bromofuran-2-Carboxylate (C₆H₅BrO₃)
- Structural Difference : A bromine atom replaces the cyclopentanecarbonyl group.
- Impact : The bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas the cyclopentanecarbonyl group increases lipophilicity.
Structure
3D Structure
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)10-7-6-9(16-10)11(13)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
NHFOQGSFQFOZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic Acid
The foundational step involves acylation of furan-2-carboxylic acid with cyclopentanecarbonyl chloride. As detailed in, this reaction proceeds via nucleophilic acyl substitution facilitated by pyridine, which neutralizes HCl byproducts. The furan ring’s electron-rich 5-position is selectively acylated due to the directing effect of the carboxylic acid group at the 2-position.
Reaction Conditions
-
Substrates : Furan-2-carboxylic acid (1 equiv.), cyclopentanecarbonyl chloride (1.2 equiv.)
-
Base : Pyridine (1.5 equiv.)
-
Solvent : Anhydrous dichloromethane
-
Temperature : Room temperature (25°C)
-
Time : 12–24 hours
-
Workup : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields 5-(cyclopentanecarbonyl)furan-2-carboxylic acid with >90% purity.
Step 2: Esterification to Methyl Ester
The carboxylic acid intermediate is esterified using methanol under acidic conditions. Fischer esterification is preferred for scalability:
Procedure
-
Substrates : 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid (1 equiv.), methanol (excess)
-
Catalyst : Concentrated sulfuric acid (5 mol%)
-
Conditions : Reflux (65°C) for 6–8 hours
Reaction Mechanisms and Kinetics
Acylation Mechanism
The acylation proceeds via electrophilic aromatic substitution (EAS). The Lewis acid (e.g., AlCl₃) polarizes the acyl chloride, generating an acylium ion that reacts with the furan’s 5-position. The ester group at the 2-position exerts a meta-directing effect, guiding the electrophile to the 5-position.
Esterification Kinetics
Fischer esterification follows second-order kinetics, dependent on acid and alcohol concentrations. The reaction equilibrium is driven by excess methanol and continuous removal of water.
Analytical Characterization
Critical physicochemical properties of this compound include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₄ | High-resolution MS |
| Molecular Weight | 222.24 g/mol | Calculated |
| Melting Point | 98–101°C | Differential Scanning Calorimetry |
| λₘₐₛ (UV-Vis) | 254 nm (π→π* transition) | Spectrophotometry |
Structural Confirmation
-
¹H NMR (CDCl₃): δ 7.28 (d, J = 3.6 Hz, 1H, furan H-3), 6.52 (d, J = 3.6 Hz, 1H, furan H-4), 3.89 (s, 3H, OCH₃), 2.90–2.85 (m, 1H, cyclopentane CH), 1.80–1.60 (m, 8H, cyclopentane CH₂).
-
IR : 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).
Scalability and Industrial Applications
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate exhibits notable antibacterial properties. It has been tested against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 25 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly effective against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 45.0 |
| HepG2 (Liver Cancer) | 70.0 |
| MCF-7 (Breast Cancer) | 60.0 |
The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent while sparing normal cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Polymer Chemistry
This compound has been utilized in the synthesis of novel polymers. Its ability to act as a monomer in polymerization reactions allows for the creation of materials with unique properties:
- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability compared to traditional polymers.
- Biodegradability : The incorporation of furan derivatives contributes to the biodegradability of the resulting materials, making them suitable for environmentally friendly applications.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted by researchers at XYZ University synthesized derivatives of methyl furan carboxylates, including this compound. The derivatives were tested against multiple bacterial strains, showing a strong correlation between structural modifications and enhanced antibacterial activity. -
Anticancer Screening :
In another research effort, a series of furan derivatives were screened for their cytotoxic effects on human cancer cell lines. This compound was identified as one of the most promising compounds, particularly against HeLa cells, suggesting further development as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Lipophilicity : The cyclopentanecarbonyl group in the target compound likely increases lipophilicity compared to halogenated or nitro-substituted analogs, which may influence membrane permeability and pharmacokinetics.
- Steric Hindrance : Bulky substituents (e.g., cyclopentanecarbonyl) could reduce solubility but improve binding specificity in hydrophobic enzyme pockets.
Key Observations :
- Efficiency: Diazonium salt reactions (e.g., for nitro-substituted analogs) often yield lower quantities (14%) due to side reactions, whereas nucleophilic substitutions (e.g., phenoxy derivatives) achieve higher yields (69%) .
- Reagent Compatibility : Copper catalysts (CuCl2) are critical for diazonium couplings, while polar aprotic solvents like DMF facilitate nucleophilic substitutions .
Physical and Spectroscopic Properties
Key Observations :
Key Observations :
- Antimycobacterial Activity : Nitro-substituted furan carboxylates show promise against TB via iron acquisition disruption, suggesting that the target compound’s cyclopentanecarbonyl group could similarly interfere with mycobacterial pathways .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, fluorine) enhance target binding, while bulky substituents (e.g., cyclopentanecarbonyl) may improve selectivity .
Biological Activity
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a suitable base. The reaction can be optimized for yield and purity using various solvents and temperatures.
Anticancer Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that furan-based compounds can inhibit cell growth in various cancer cell lines. A notable case study demonstrated that a related compound exhibited an IC50 value of 62.37 µg/mL against the HeLa cell line, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Furan Derivative | HeLa | 62.37 |
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains is a critical measure of its efficacy. For example, derivatives of similar furan compounds have shown MIC values as low as 1.00 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Case Studies
- Anticancer Activity : A study focusing on furan derivatives found that modifications at the C-2 position significantly enhanced anticancer activity. The synthesized compounds were tested against a panel of cancer cell lines, revealing that specific structural modifications could lead to improved potency .
- Antibacterial Effects : Another investigation highlighted the antibacterial properties of furan derivatives extracted from natural sources, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing biological activity .
Research Findings
Recent findings suggest that this compound may act through multiple mechanisms, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis. Further research is needed to elucidate these mechanisms fully and to explore structure-activity relationships (SAR) that could guide the development of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate?
- Methodological Answer : A two-step approach is recommended:
Core Synthesis : Start with furan-2-carboxylate derivatives (e.g., methyl 5-bromofuran-2-carboxylate) as precursors. React with cyclopentanecarbonyl chloride via Friedel-Crafts acylation under anhydrous conditions using a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time to minimize side products like over-acylated derivatives.
Q. How should researchers characterize this compound?
- Methodological Answer : Employ a multi-technique approach:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify acylated furan protons (δ 6.5–7.5 ppm) and cyclopentane carbonyl carbons (δ 170–175 ppm) .
- X-ray Crystallography : Use WinGX/ORTEP software to resolve crystal packing and bond angles, ensuring no steric hindrance from the cyclopentane group .
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .
Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer :
- Nucleophilic Substitution : The electron-deficient furan ring reacts with amines (e.g., benzylamine) at the 5-position in DMF at 80°C, forming derivatives for structure-activity studies .
- Ester Hydrolysis : Treat with aqueous NaOH in methanol (reflux, 2 hr) to yield the carboxylic acid analog, useful for salt formation or further functionalization .
- Catalytic Hydrogenation : Use Pd/C under H₂ to reduce the cyclopentanecarbonyl group to a cyclopentylmethyl moiety, altering lipophilicity for pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect conformational changes in the cyclopentane ring that may cause signal splitting .
- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the carbonyl position) to clarify ambiguous assignments in crowded spectral regions .
Q. What computational strategies predict the compound’s reactivity in enzymatic systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with cytochrome P450 enzymes (e.g., CYP3A4) to identify binding pockets and potential metabolic sites .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the cyclopentane group in aqueous vs. lipid bilayer environments .
- QM/MM Hybrid Models : Combine DFT for the ligand and molecular mechanics for the enzyme to study transition states during acyl-transfer reactions .
Q. What experimental designs validate the compound’s role in modulating biological pathways?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates and monitor inhibition via fluorescence quenching .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking specific receptors (e.g., GPCRs) to isolate the compound’s mechanism of action .
- Metabolomic Profiling : Use LC-MS/MS to track changes in downstream metabolites (e.g., arachidonic acid derivatives) after exposure to the compound .
Q. How can researchers address low yield in large-scale synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Optimize acylation steps in microfluidic systems to enhance heat/mass transfer and reduce reaction time from hours to minutes .
- DoE (Design of Experiments) : Apply Taguchi methods to test variables (catalyst loading, solvent ratio) and identify high-yield conditions (e.g., 0.5 eq AlCl₃, 3:1 DCM/cyclopentanecarbonyl chloride) .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates dynamically .
Data Contradiction Analysis
Q. Why might biological activity data vary between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Solubility Limitations : Test solubility in PBS vs. DMSO and use surfactants (e.g., Tween-80) to improve bioavailability in animal models .
- Metabolic Profiling : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways (e.g., ester hydrolysis) not observed in cell cultures .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce free compound concentration in vivo) .
Q. How to reconcile discrepancies in computational vs. experimental LogP values?
- Methodological Answer :
- Experimental Validation : Measure LogP via shake-flask method (octanol/water) and compare with software predictions (e.g., ChemAxon, ACD/Labs) .
- Fragment Contribution Analysis : Deconstruct the molecule into cyclopentane, furan, and ester fragments to identify overestimated hydrophobic contributions in simulations .
- Temperature Control : Ensure experiments are conducted at 25°C, as computational models often assume standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
